molecular formula C8H4Cl2O2S2 B8759552 6-chloro-1-benzothiophene-2-sulfonyl chloride

6-chloro-1-benzothiophene-2-sulfonyl chloride

Katalognummer: B8759552
Molekulargewicht: 267.2 g/mol
InChI-Schlüssel: PHPBFBHVSTXJOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-chloro-1-benzothiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C8H4Cl2O2S2. It is a derivative of benzo[b]thiophene, characterized by the presence of a chlorine atom at the 6th position and a sulfonyl chloride group at the 2nd position. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine .

Vorbereitungsmethoden

The synthesis of 6-chloro-1-benzothiophene-2-sulfonyl chloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-benzo[b]thiophene and 6-chloro-benzo[b]thiophene.

    Lithiation: The starting materials are treated with n-butyllithium in tetrahydrofuran (THF) at -78°C to form the corresponding lithium intermediates.

    Sulfur Dioxide Addition: Sulfur dioxide is then added to the reaction mixture, followed by warming to ambient temperature.

    Sulfonyl Chloride Formation: The resulting mixture is treated with sulfuryl chloride to form this compound.

    Purification: The crude product is purified by column chromatography using hexanes as the eluent.

Analyse Chemischer Reaktionen

6-chloro-1-benzothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions with amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonic acid or sulfonamide group.

    Common Reagents and Conditions: Typical reagents include anilines, alcohols, and reducing agents such as lithium aluminum hydride. .

Wissenschaftliche Forschungsanwendungen

6-chloro-1-benzothiophene-2-sulfonyl chloride is used in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the synthesis of bioactive molecules that can inhibit specific enzymes or proteins.

    Medicine: It is a key intermediate in the synthesis of drugs that target specific biological pathways, such as anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 6-chloro-1-benzothiophene-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity allows the compound to form stable sulfonamide and sulfonate derivatives, which can interact with specific molecular targets in biological systems .

Vergleich Mit ähnlichen Verbindungen

6-chloro-1-benzothiophene-2-sulfonyl chloride can be compared with other sulfonyl chloride derivatives:

These comparisons highlight the unique reactivity and applications of this compound, particularly in the synthesis of complex bioactive molecules.

Eigenschaften

Molekularformel

C8H4Cl2O2S2

Molekulargewicht

267.2 g/mol

IUPAC-Name

6-chloro-1-benzothiophene-2-sulfonyl chloride

InChI

InChI=1S/C8H4Cl2O2S2/c9-6-2-1-5-3-8(14(10,11)12)13-7(5)4-6/h1-4H

InChI-Schlüssel

PHPBFBHVSTXJOL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Cl)SC(=C2)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.